molecular formula C21H14N2O4 B1667444 Bismaleimide CAS No. 13676-54-5

Bismaleimide

Cat. No.: B1667444
CAS No.: 13676-54-5
M. Wt: 358.3 g/mol
InChI Key: XQUPVDVFXZDTLT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bismaleimide primarily targets the structural and mechanical properties of materials . It is used as a binding matrix in the fabrication of composite materials, such as those incorporating silicon carbide (SiC) .

Mode of Action

This compound interacts with its targets through a process known as copolymerization . This involves the combination of two or more monomers (in this case, this compound and another compound) to form a copolymer. The resulting material exhibits properties derived from each of the constituent monomers .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Michael addition . This is a reaction that introduces a branched structure to the this compound system, enhancing its toughness .

Result of Action

The result of this compound’s action is a marked improvement in the mechanical properties of the materials it is incorporated into . For example, when used as a binding matrix in combination with SiC, the resulting composite material exhibits increased flexural strength . Furthermore, the dielectric constant and dielectric loss of the cured resin decrease, and the breakdown field strength is raised .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature plays a crucial role in the curing behavior of this compound-containing resin systems . Additionally, the resin content and molding density can impact the mechanical properties of the resulting composites .

Biochemical Analysis

Biochemical Properties

Bismaleimide plays a crucial role in biochemical reactions, particularly in the formation of cross-linked polymers. It interacts with various enzymes, proteins, and other biomolecules through its reactive maleimide groups. These groups can form covalent bonds with thiol groups in proteins, leading to the formation of stable thioether linkages . This interaction is highly specific and occurs under mild conditions, making this compound a valuable tool in protein conjugation and cross-linking studies .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The maleimide groups in this compound react with thiol groups in proteins, forming stable thioether linkages . This reaction is highly specific and occurs under physiological conditions, making this compound an effective cross-linking agent. Additionally, this compound can inhibit enzyme activity by binding to their active sites, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, especially under high temperatures or in the presence of moisture . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often studied in in vitro and in vivo models to understand the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively cross-link proteins without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These effects are dose-dependent and can vary depending on the specific animal model used in the study .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein cross-linking and polymer formation . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with other biomolecules . These interactions can influence the localization and activity of this compound within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound can be directed to specific compartments through targeting signals and post-translational modifications . These modifications can influence the activity and function of this compound within cells, leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-(Methylenedi-4,1-phenylene)bismaleimide is typically synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline . The reaction involves the formation of a this compound structure through a condensation reaction, which is then purified to obtain the final product.

Industrial Production Methods: The industrial production of 1,10-(methylenedi-4,1-phenylene)this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 1,10-(Methylenedi-4,1-phenylene)bismaleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPVDVFXZDTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30352-38-6
Record name 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID8044381
Record name Bismaleimide
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Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
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CAS No.

13676-54-5
Record name Bismaleimidodiphenylmethane
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Record name Bismaleimide
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Record name 13676-54-5
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
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Record name Bismaleimide
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Record name 1,1'-(methylenedi-p-phenylene)bismaleimide
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Record name N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

Di(para-aminophenyl)methane 198.2 g (1.0 moles) is dissolved in 500 ml of acetone and mixed with 196.2 g (2.0 moles) of maleic anhydride in a 2000 ml Erlenmeyer flask. The flask is stirred for 2 hours at 20° C. Then 15.0 g of sodium acetate and 250 g of acetic anhydride are added and the mixture is heated to 60° C. for 2-3 hours to form the desired bismaleimide product. The product is precipitated from water, washed and recovered by filtration and then dried. The yield is about 95%. The material gives an NMR spectra characterized by olefinic protons at 7.1 ppm, aromatic protons at 6.9-7.6 ppm, and methylene protons at 4 ppm.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
196.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A 6.0 g quantity of 4,4′-dihydroxydiphenylmethane is dissolved in a solution of 12.6 ml of triethylamine in 50 ml of 1,2-dichloroethane in a 250 ml flask. To the solution is slowly added a solution of 15.5 g of methyl maleimidobenzoyl chloride in 50 ml of 1,2-dichloroethane. The mixture is allowed to react at room temperature for 16 hr. The reaction mixture is precipitated in water, filtered under reduced pressure, washed sequentially with water and ethanol, and dried at 60° C. under vacuum for 48 hr, yielding the bismaleimide compound of Formula 20m.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methyl maleimidobenzoyl chloride
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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